molecular formula C13H13Cl2N3O3S2 B2748229 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide CAS No. 1188363-10-1

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide

Cat. No.: B2748229
CAS No.: 1188363-10-1
M. Wt: 394.29
InChI Key: OUXVHYHUPGODPH-UHFFFAOYSA-N
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Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a pyrrolidine-2-carboxamide moiety, which adds to its versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzo[d]thiazole ring through a cyclization reaction involving a substituted aniline and a thiocyanate under acidic conditions. The resulting intermediate is then chlorinated to introduce the dichloro substituents. The final step involves coupling this intermediate with a pyrrolidine-2-carboxamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The dichloro substituents can be reduced to form the corresponding dihydro derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzo[d]thiazole core is known to interact with DNA, potentially leading to the modulation of gene expression. Additionally, the compound may affect cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
  • N-(thiazol-2-yl)piperidine-2,6-dione derivatives

Uniqueness

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide stands out due to its unique combination of a dichlorobenzo[d]thiazole core and a pyrrolidine-2-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O3S2/c1-23(20,21)18-6-2-3-9(18)12(19)17-13-16-10-7(14)4-5-8(15)11(10)22-13/h4-5,9H,2-3,6H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXVHYHUPGODPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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